{1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-yl}-carbamic acid tert-butyl ester
Description
The compound {1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-yl}-carbamic acid tert-butyl ester (CAS: 1146080-64-9) is a heterocyclic tertiary-butyl carbamate derivative with a molecular formula C₂₂H₂₆N₆O₄ and molecular weight 438.49 g/mol . Its structure features:
- A piperidine ring substituted with a tert-butyl carbamate group, providing steric protection and influencing solubility.
Industrial applications suggest its role as a pharmaceutical intermediate, possibly in kinase inhibitors or protease-activated receptor (PAR) antagonists due to the benzimidazole and nitro-pyridine motifs .
Properties
IUPAC Name |
tert-butyl N-[1-[1-(5-nitropyridin-2-yl)benzimidazol-2-yl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-22(2,3)32-21(29)24-15-10-12-26(13-11-15)20-25-17-6-4-5-7-18(17)27(20)19-9-8-16(14-23-19)28(30)31/h4-9,14-15H,10-13H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPGYUSBIQKOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC3=CC=CC=C3N2C4=NC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-yl}-carbamic acid tert-butyl ester, commonly referred to in scientific literature as a benzimidazole derivative, has garnered attention for its diverse biological activities. This article aims to synthesize the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of approximately 374.83 g/mol. Its structure features a piperidine ring, a benzimidazole moiety, and a nitro-substituted pyridine, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N6O2 |
| Molecular Weight | 374.83 g/mol |
| CAS Number | 1185313-21-6 |
| Synonyms | 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzimidazol-2-yl]-4-piperidinamine hydrochloride |
Research indicates that this compound interacts with various biological targets, particularly in the realm of G protein-coupled receptors (GPCRs). GPCRs play crucial roles in cellular communication and are implicated in numerous physiological processes. The compound has been shown to act as an antagonist at specific GPCR subtypes, which may contribute to its pharmacological effects.
Key Findings:
- Antagonistic Activity : The compound exhibits selective antagonism towards certain GPCRs, potentially influencing pathways related to inflammation and pain modulation.
- Inhibition of Platelet Aggregation : Similar compounds have demonstrated the ability to inhibit ADP-induced platelet aggregation, suggesting potential applications in cardiovascular therapies .
- Cytotoxicity : Preliminary studies indicate that the compound may possess cytotoxic properties against various cancer cell lines, warranting further investigation into its anticancer potential.
Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against several bacterial strains. In vitro studies suggest that it exhibits significant inhibitory effects on Gram-positive bacteria, indicating potential as an antibacterial agent.
Anticancer Activity
A series of studies have focused on the anticancer properties of benzimidazole derivatives. The compound has shown promise in inducing apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
-
Study on Platelet Function :
- Objective : To evaluate the effects of the compound on platelet aggregation.
- Results : The compound significantly reduced ADP-induced aggregation in vitro, highlighting its potential as an antithrombotic agent.
- : Further studies are needed to explore its clinical relevance in preventing thrombotic events.
-
Anticancer Efficacy :
- Objective : To assess cytotoxic effects against human cancer cell lines.
- Results : The compound exhibited dose-dependent cytotoxicity against breast and lung cancer cell lines.
- : These findings support the need for further exploration into its mechanism and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tert-Butyl Carbamate Derivatives with Pyrrolidine/Piperidine Cores
Key Differences :
- The nitro group increases polarity (logP ~1.5–2.0 estimated) compared to bromo-substituted analogs (logP ~3.0–3.5), affecting membrane permeability .
Benzimidazole-Containing Analogs
Key Differences :
- The target compound’s nitro group may act as a hydrogen-bond acceptor or be reduced to an amine for further derivatization, unlike the trifluoromethyl groups in ’s compound, which enhance lipophilicity and electron-withdrawing effects .
- The cyclohexylmethyl substituent in introduces conformational rigidity, contrasting with the target’s piperidine ring , which offers flexibility for target binding .
Heterocyclic Carbamates with Modified Substituents
Key Differences :
Research Implications
- Drug Design : The nitro group offers a handle for further functionalization (e.g., reduction to amine for amide bond formation), while the benzimidazole core provides a scaffold for targeting ATP-binding pockets in kinases.
- Comparative Bioactivity : Analogs with trifluoromethyl groups () may exhibit longer half-lives but higher lipophilicity, whereas the target’s nitro group balances polarity and reactivity .
Q & A
What are the standard synthetic routes for synthesizing {1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-yl}-carbamic acid tert-butyl ester, and what key analytical methods validate its purity?
Basic
The synthesis typically involves multi-step reactions, starting with nucleophilic aromatic substitution (e.g., reaction of nitro-substituted aryl halides with piperidine derivatives) followed by cyclization to form the benzimidazole core. For example, tert-butyl 4-(5-methyl-2-nitro-anilino)piperidine-1-carboxylate can be synthesized via reaction of 2-fluoro-4-methyl-1-nitrobenzene with tert-butyl 4-aminopiperidine-1-carboxylate (81% yield) . Subsequent cyclization under reductive conditions (e.g., catalytic hydrogenation) yields the benzimidazole intermediate.
Validation : LCMS ([M+H]+ 336) confirms molecular weight and purity. Additional characterization includes H/C NMR for structural confirmation and IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm) .
How can researchers optimize reaction conditions to improve the yield of the nitro-pyridinyl benzimidazole intermediate?
Advanced
Key factors include solvent selection, temperature control, and catalyst efficiency. For example, in Suzuki-Miyaura coupling steps (common in analogous compounds), using polar aprotic solvents like DMF at 80–100°C with Pd(PPh) as a catalyst enhances cross-coupling efficiency . Reaction time optimization (e.g., 12–24 hours) and inert atmosphere (N) prevent intermediate oxidation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield to >85% . Contradictions in yield reports (e.g., 81% vs. 89% in similar steps) may arise from differences in substrate reactivity or workup protocols .
What advanced spectral techniques resolve ambiguities in the structural elucidation of the piperidine-carbamate moiety?
Advanced
For complex stereochemistry or tautomerism (e.g., benzimidazole ring puckering), use 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations. For example, HMBC can confirm the connectivity between the piperidine nitrogen and the tert-butyl carbamate group . High-resolution mass spectrometry (HRMS) with <5 ppm accuracy differentiates isobaric ions. Thermal stability analysis (TGA/DTA) under nitrogen assesses decomposition patterns, with mass loss steps correlating to tert-butyl group cleavage (~150–200°C) .
How do researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?
Advanced
Target engagement studies (e.g., fluorescence polarization assays) assess binding to enzymes like 8-oxoguanine DNA glycosylase (OGG1), a common target for nitro-aromatic benzimidazoles. Competitive inhibition assays using fluorogenic substrates (e.g., 8-oxo-dGTP) quantify IC values . Molecular docking (e.g., AutoDock Vina) models interactions between the nitro-pyridinyl group and catalytic residues (e.g., Lys in OGG1). Validate with site-directed mutagenesis to confirm binding hotspots .
What strategies mitigate contradictions in pharmacological data, such as varying IC50_{50}50 values across studies?
Advanced
Discrepancies often stem from assay conditions (e.g., buffer pH, ionic strength). Standardize protocols using reference inhibitors (e.g., TH5487 for OGG1) and control for compound solubility (DMSO concentration ≤1%). Cross-validate using orthogonal methods: SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., comet assay for DNA repair inhibition) . Structural analogs (e.g., 1-(4-fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole) provide comparative SAR insights .
What are the critical considerations for scaling up synthesis from milligram to gram-scale without compromising purity?
Advanced
Optimize exothermic reactions (e.g., nitro-group reductions) using flow chemistry to control temperature and prevent byproducts. For tert-butyl carbamate protection, use BocO in dichloromethane with DMAP catalysis for high regioselectivity . Monitor scalability via inline FTIR or PAT (process analytical technology). Purification via recrystallization (e.g., ethanol/water) instead of chromatography improves throughput. Purity >95% is achievable with strict control of residual solvents (GC-MS analysis) .
How can researchers address thermal instability observed during storage of the tert-butyl carbamate derivative?
Advanced
Degradation via hydrolysis or tert-butyl group loss is minimized by storing under inert atmosphere (argon) at −20°C in amber vials. Lyophilization enhances stability for long-term storage. Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation products (HPLC-MS). Formulate with excipients like cyclodextrins to encapsulate the carbamate group, reducing moisture sensitivity .
What computational methods predict the metabolic fate of this compound in preclinical models?
Advanced
Use in silico tools (e.g., Schrödinger’s Metabolizer) to identify likely Phase I metabolites (e.g., nitro reduction to amine, piperidine oxidation). Validate with microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis. CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks. For in vivo correlation, administer radiolabeled C-compound and track excretion profiles in rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
